2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-
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Overview
Description
2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- is an organic compound that belongs to the class of secondary alcohols and brominated aromatic compounds It is characterized by the presence of a bromophenyl group attached to a methyleneamino group, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- typically involves the reaction of 2-bromobenzaldehyde with 2-propanolamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: Shares a similar brominated propanol structure but lacks the methyleneamino group.
2-Amino-2-methyl-1-propanol: Contains an amino group and a methyl group attached to the propanol backbone.
2-Hydroxy-2-methylethyl bromide: Similar brominated structure with a hydroxyl group.
Uniqueness
2-Propanol, 1-[[(2-bromophenyl)methylene]amino]- is unique due to the presence of both the bromophenyl and methyleneamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
379269-92-8 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methylideneamino]propan-2-ol |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
MPDHBFHOOSYSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1Br)O |
Origin of Product |
United States |
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